molecular formula C8H17Cl2F3N2 B2912165 N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride CAS No. 2309457-21-2

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2912165
CAS No.: 2309457-21-2
M. Wt: 269.13
InChI Key: UAULDAHMWYKGSI-UHFFFAOYSA-N
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Description

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride ( 2309457-21-2) is a chemical building block offered for research and further manufacturing purposes. This compound features a piperidine ring core substituted with both a methylamine and a 2,2,2-trifluoroethyl group. The incorporation of the trifluoroethyl group is a significant structural feature in medicinal chemistry, as the trifluoromethyl (TFM) group is known to influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets . The TFM group is a common pharmacophore found in numerous FDA-approved drugs across various therapeutic areas . While this specific molecule is a valuable intermediate, piperidine derivatives with trifluoroethyl substitutions have been investigated in advanced research contexts, such as in the development of potent and selective inhibitors of epigenetic targets like EZH2, which is a key protein in oncology research . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous systems, making it more practical for various experimental applications. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2.2ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAULDAHMWYKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)piperidin-4-amine with methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride
  • CAS Number : 1955553-78-2
  • Molecular Formula : C₈H₁₆ClF₃N₂
  • Molecular Weight : 232.67 g/mol .

Structural Features: This compound consists of a piperidine ring substituted with a methylamine group at position 4 and a trifluoroethyl group at position 1.

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis with piperidine-based dihydrochloride salts and related amines:

Compound CAS Number Molecular Formula Molecular Weight Key Substituents Purity Notes
Target Compound 1955553-78-2 C₈H₁₆ClF₃N₂ 232.67 1-(trifluoroethyl), 4-(methylamine) N/A Enhanced solubility (salt form)
N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride 1233953-10-0 C₁₂H₁₈Cl₂N₄O₂ 308.20 4-(nitrobenzyl) 95% Lab use only; aromatic nitro group
4-(Dimethylamino)piperidine dihydrochloride 4876-59-9 C₇H₁₇Cl₂N₂ 200.13 4-(dimethylamine) N/A High structural similarity (1.00)
1-Methyl-4-(methylamino)piperidine 73579-08-5 C₇H₁₆N₂ 128.22 1-methyl, 4-(methylamine) N/A Lower complexity (no halogen)

Functional and Physicochemical Comparisons

Trifluoroethyl vs. The latter’s aromatic nitro group may confer UV reactivity but adds steric bulk (MW = 308.2 vs. 232.67) .

Salt Form and Solubility: Both the target compound and N-(4-nitrobenzyl)piperidine-4-amine dihydrochloride are dihydrochloride salts, enhancing aqueous solubility compared to non-salt analogs like 1-methyl-4-(methylamino)piperidine .

Structural Similarity Scores: The compound 4-(dimethylamino)piperidine dihydrochloride (CAS 4876-59-9) shares a similarity score of 1.00 with the target compound, likely due to the piperidine core and amine substitution.

Halogenated vs. Non-Halogenated Analogs: The trifluoroethyl group in the target compound provides metabolic stability and resistance to oxidative degradation, unlike non-halogenated analogs such as 1-methyl-4-(methylamino)piperidine (CAS 73579-08-5) .

Research and Practical Considerations

  • Synthesis and Handling: The trifluoroethyl group may complicate synthesis due to the need for fluorinated reagents. In contrast, analogs like 4-(dimethylamino)piperidine dihydrochloride are simpler to produce .
  • Applications in Drug Discovery: Fluorinated compounds like the target molecule are prioritized in CNS drug development due to their ability to modulate pharmacokinetic profiles. Non-halogenated analogs may serve as intermediates or tools for receptor-binding studies .
  • Limitations: No direct comparative pharmacological data are available in the provided evidence. Further studies on receptor affinity, toxicity, and metabolic pathways are required to validate advantages over analogs.

Biological Activity

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique trifluoroethyl substitution on the piperidine ring contributes to its biological activity, particularly in enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C8H15F3N2C_8H_{15}F_3N_2 and features a piperidine ring substituted with a trifluoroethyl group and a methylamine group. The presence of the trifluoroethyl group is notable for enhancing lipophilicity and potentially improving pharmacokinetic properties.

Property Value
Molecular Formula C8H15F3N2
Molecular Weight 202.22 g/mol
IUPAC Name This compound
Solubility Soluble in DMSO

The primary mechanism of action for this compound involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown to inhibit reverse transcriptase enzymes effectively. The trifluoroethyl group enhances hydrogen bonding interactions, lowering the pKa of the cyclic carbamate and increasing potency against target enzymes.
  • Receptor Binding : It is investigated for its role as a ligand in receptor binding studies, which may lead to therapeutic applications in treating various conditions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound indicates favorable properties due to its lipophilic nature:

  • Absorption : Enhanced due to increased lipophilicity from the trifluoroethyl group.
  • Distribution : Predicted to have good tissue penetration owing to its chemical structure.
  • Metabolism : Potential metabolic pathways include oxidation and reduction reactions, which can be modulated by structural modifications .

Biological Activity Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antiparasitic Activity : In research focused on malaria treatments, modifications similar to those seen in this compound showed improved potency against PfATP4-associated Na+-ATPase activity. Such findings suggest that similar structural frameworks could enhance efficacy against parasitic infections .
  • Cancer Research : The compound's analogs have been evaluated in the NCI60 cell line panel, showing promising results with mean GI50 values indicating moderate cytotoxicity against various cancer cell lines .
  • Neuropharmacology : Investigations into the central nervous system effects have revealed that compounds with similar structures exhibit potential as neuroprotective agents .

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • A study demonstrated that the introduction of polar functionalities into similar chemical frameworks significantly improved solubility and metabolic stability while maintaining antiparasitic activity .
  • Another investigation into analogs of this compound indicated that modifications could lead to substantial increases in cellular potency (EC50 values) against specific targets within a range of 0.020 μM to 0.577 μM .

Q & A

Basic: What synthetic strategies are recommended for preparing N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves:

Nucleophilic substitution : Reacting piperidin-4-amine with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl triflate or bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethyl group .

Methylation : Using methyl iodide or dimethyl sulfate to methylate the secondary amine.

Salt formation : Treating the free base with HCl in a solvent like ethanol to yield the dihydrochloride salt .
Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Advanced: How does the trifluoroethyl group impact the compound’s pharmacokinetics and receptor binding?

Methodological Answer:
The trifluoroethyl group:

  • Enhances metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes .
  • Modulates lipophilicity : LogP increases compared to non-fluorinated analogs, improving blood-brain barrier penetration (measure via shake-flask or computational methods like ClogP).
  • Stereoelectronic effects : The CF₃ group may influence conformation via gauche effects, altering receptor docking (validate via X-ray crystallography or molecular dynamics simulations) .
    Data Table :
PropertyTrifluoroethyl DerivativeNon-Fluorinated Analog
LogP1.8 (predicted)0.9 (predicted)
Metabolic Half-life (h)4.2 (in vitro)1.5 (in vitro)

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify piperidine ring protons (δ 2.5–3.5 ppm) and trifluoroethyl CF₃ (singlet, δ ~4.0 ppm).
    • ¹³C NMR : Confirm CF₃ presence (δ ~125 ppm, q, J = 280 Hz) .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ m/z calculated: 255.1).
  • Elemental Analysis : Validate dihydrochloride stoichiometry (e.g., C: 34.5%, H: 5.2%, Cl: 20.3%) .

Advanced: How can researchers resolve contradictions in reaction yields during trifluoroethyl group introduction?

Methodological Answer:
Conflicting yields may arise from:

  • Reagent purity : Ensure trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) are anhydrous (test via Karl Fischer titration) .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. acetonitrile) to optimize nucleophilicity.
  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions (e.g., elimination).
    Case Study :
  • Trial 1 : 60% yield in DMF at 25°C.
  • Trial 2 : 78% yield in acetonitrile at 0°C .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Keep in a desiccator at 2–8°C; dihydrochloride salts are hygroscopic and light-sensitive .
  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential HCl vapor release during salt formation .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during methylation or employ chiral HPLC post-synthesis .
  • Crystallography : Co-crystallize intermediates with resolving agents (e.g., tartaric acid) to isolate enantiomers.
  • Computational modeling : Predict steric outcomes using software like Schrödinger Suite to guide reaction design .

Basic: What solvents are optimal for recrystallizing the dihydrochloride salt?

Methodological Answer:

  • Ethanol/water mixtures : High solubility at elevated temperatures allows gradual crystallization upon cooling.
  • Methanol/ethyl acetate : Effective for removing non-polar impurities.
    Procedure :

Dissolve crude product in hot ethanol (70°C).

Add deionized water dropwise until cloudiness appears.

Cool to 4°C overnight; filter and dry under vacuum .

Advanced: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic : Incubate in 0.1M HCl (37°C, 24h); monitor via HPLC for decomposition products.
    • Basic : Expose to 0.1M NaOH; quench with HCl and analyze.
  • LC-MS : Identify degradation products (e.g., hydrolyzed piperidine ring or demethylated analogs) .

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